N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that combines furan, thieno, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-ethoxy-5-hydroxy-4-isobutyl oxazole with 2-methyl-3-furan carbaldehyde . Another approach involves the cyclization of thieno[3,2-d]pyrimidine derivatives with furan-containing intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Furan derivatives: Compounds containing furan rings are known for their diverse biological activities.
Pyrimidine derivatives: These compounds are widely studied for their therapeutic potential.
Uniqueness
N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is unique due to the combination of furan, thieno, and pyrimidine moieties in a single molecule.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-3-13(20-6-1)11(14-4-2-7-21-14)9-17-16-15-12(5-8-22-15)18-10-19-16/h1-8,10-11H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAXUZVDHZIFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC2=NC=NC3=C2SC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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